molecular formula C9H8N4O2S B7865837 1-Phenyl-5-(vinylsulfonyl)-1H-tetrazole

1-Phenyl-5-(vinylsulfonyl)-1H-tetrazole

Cat. No.: B7865837
M. Wt: 236.25 g/mol
InChI Key: YCCMVHBLLAYMDG-UHFFFAOYSA-N
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Description

1-Phenyl-5-(vinylsulfonyl)-1H-tetrazole is a tetrazole derivative characterized by a phenyl group at the 1-position and a vinylsulfonyl (-SO₂-CH=CH₂) substituent at the 5-position of the tetrazole ring. Its synthesis likely involves functionalization of the tetrazole core via nucleophilic substitution or oxidation of a thiol precursor, as seen in related sulfonyl-tetrazole syntheses (e.g., Mitsunobu reactions or thiol oxidation) .

Properties

IUPAC Name

5-ethenylsulfonyl-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c1-2-16(14,15)9-10-11-12-13(9)8-6-4-3-5-7-8/h2-7H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCMVHBLLAYMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 1-Phenyl-5-(vinylsulfonyl)-1H-tetrazole and analogous tetrazole derivatives:

Compound Name Substituents (Position 5) Key Properties/Data Reference
This compound Vinylsulfonyl (-SO₂-CH=CH₂) Expected high polarity, electron-withdrawing effects, and potential polymerizability. N/A
1-Phenyl-5-(phenylthio)-1H-tetrazole Phenylthio (-S-Ph) ¹H NMR (CDCl₃): δ 8.47 (d, 2H), 7.63–7.44 (m, 5H), 6.95 (t, 1H). Synthetic yield: ~80% via NCS/PhZnBr .
1-(3-Methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole Methylsulfonyl (-SO₂-CH₃) IUPAC name: 1-(3-methoxyphenyl)-5-(methylsulfonyl)-1,2,3,4-tetraazole. Higher polarity due to -SO₂- group .
1-Phenyl-5-((phenylselanyl)thio)-1H-tetrazole Phenylselanylthio (-S-Se-Ph) ¹H NMR (CDCl₃): δ 7.70–7.20 (m, 10H). IR: 1710, 1549 cm⁻¹. Selanyl group enhances redox activity .
5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole 4-Fluorophenethylsulfonyl CAS: 1370411-43-0. Bulkier substituent may influence solubility and bioactivity .
1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole Methyl (-CH₃) Mp: 148–150°C, IR: 2980 cm⁻¹ (C-H stretch). Lower polarity compared to sulfonyl derivatives .

Physicochemical Properties

  • Polarity and Solubility : Sulfonyl groups (-SO₂-) increase polarity and water solubility compared to thio (-S-) or methyl (-CH₃) substituents. For example, methylsulfonyl derivatives exhibit higher melting points and stability , while vinylsulfonyl groups may enhance reactivity in polymerization .
  • Thermal Stability: Tetrazoles with sulfonyl linkages (e.g., di(1H-tetrazol-5-yl)methanone oxime) decompose at ~288°C, stabilized by hydrogen bonding . Vinylsulfonyl derivatives likely exhibit moderate thermal stability, though experimental data is needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-5-(vinylsulfonyl)-1H-tetrazole
Reactant of Route 2
1-Phenyl-5-(vinylsulfonyl)-1H-tetrazole

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